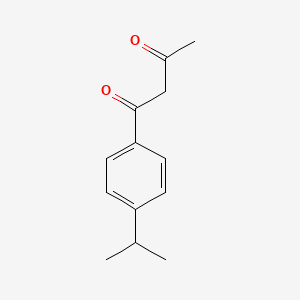
1-(4-isopropylphenyl)-1,3-butanedione
Übersicht
Beschreibung
1-(4-isopropylphenyl)-1,3-butanedione, also known as IPD, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. IPD belongs to the family of chalcones, which are widely known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-(4-isopropylphenyl)-1,3-butanedione is not fully understood, but it is believed to involve the formation of a complex between the compound and the target molecule. In the case of copper ions, 1-(4-isopropylphenyl)-1,3-butanedione forms a complex with the metal ion, which results in a change in the fluorescence properties of the compound. This change can be measured and used to quantify the amount of copper present in a sample.
Biochemical and Physiological Effects:
1-(4-isopropylphenyl)-1,3-butanedione has been shown to have low toxicity and is considered safe for use in laboratory experiments. However, its effects on human health are not well understood, and further research is needed to determine its potential toxicity and side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-isopropylphenyl)-1,3-butanedione in laboratory experiments is its high selectivity for copper ions. This makes it a useful tool for the detection and quantification of copper in biological samples. However, one limitation of using 1-(4-isopropylphenyl)-1,3-butanedione is its sensitivity to pH and temperature changes, which can affect its fluorescence properties.
Zukünftige Richtungen
There are several future directions for research on 1-(4-isopropylphenyl)-1,3-butanedione. One area of interest is the development of new fluorescent probes based on the structure of 1-(4-isopropylphenyl)-1,3-butanedione. These probes could be used for the detection of other metal ions or biomolecules in biological samples.
Another area of research is the investigation of 1-(4-isopropylphenyl)-1,3-butanedione as a potential therapeutic agent for the treatment of bacterial and fungal infections. Studies have shown that 1-(4-isopropylphenyl)-1,3-butanedione exhibits potent antimicrobial activity, and further research is needed to determine its potential as a new class of antimicrobial agents.
Conclusion:
In conclusion, 1-(4-isopropylphenyl)-1,3-butanedione, or 1-(4-isopropylphenyl)-1,3-butanedione, is a chemical compound with unique properties and potential applications in various fields of science. Its high selectivity for copper ions makes it a useful tool for the detection and quantification of copper in biological samples, and its potent antimicrobial activity makes it a promising candidate for the development of new antimicrobial agents. Further research is needed to fully understand the mechanism of action and potential toxicity of 1-(4-isopropylphenyl)-1,3-butanedione, as well as its potential applications in other areas of science.
Synthesemethoden
The synthesis of 1-(4-isopropylphenyl)-1,3-butanedione involves the condensation of 4-isopropylacetophenone with acetylacetone. The reaction is typically carried out in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. The resulting product is a yellow crystalline solid with a melting point of 81-83°C.
Wissenschaftliche Forschungsanwendungen
1-(4-isopropylphenyl)-1,3-butanedione has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. 1-(4-isopropylphenyl)-1,3-butanedione has been shown to selectively bind to copper ions, which makes it a useful tool for the detection and quantification of copper in biological samples.
In addition, 1-(4-isopropylphenyl)-1,3-butanedione has also been investigated for its antibacterial and antifungal properties. Studies have shown that 1-(4-isopropylphenyl)-1,3-butanedione exhibits potent activity against a wide range of bacterial and fungal strains, making it a promising candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
1-(4-propan-2-ylphenyl)butane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(2)11-4-6-12(7-5-11)13(15)8-10(3)14/h4-7,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOASHSDXBBUEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359311 | |
| Record name | 1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]- | |
CAS RN |
29681-96-7 | |
| Record name | 1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine](/img/structure/B5809560.png)
![2-[(diphenylmethyl)thio]-1H-benzimidazole](/img/structure/B5809568.png)
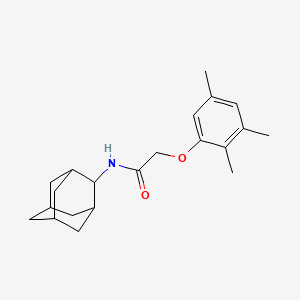
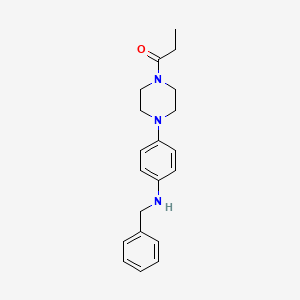
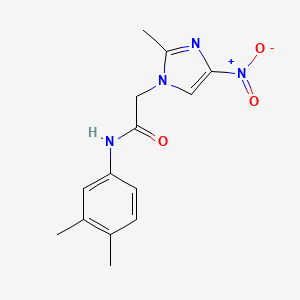
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5809585.png)
![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B5809592.png)
![{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5809597.png)
![N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5809607.png)
![2-{benzyl[(2-nitrophenyl)thio]amino}pyridine](/img/structure/B5809613.png)
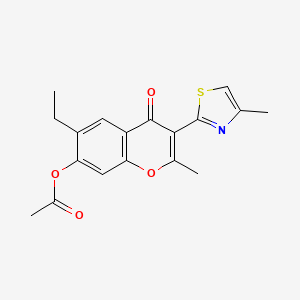
![4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B5809622.png)
![N'-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]nicotinohydrazide](/img/structure/B5809632.png)